![molecular formula C12H11ClN2S B1479331 4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine CAS No. 2098085-93-7](/img/structure/B1479331.png)
4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine, also known as 4-chloro-2-cyclopropyl-6-thiophen-3-ylmethyl-2H-pyrimidine-4-one, is a chlorinated pyrimidine compound. It is a heterocyclic organic compound with a six-membered ring structure composed of two nitrogen atoms, one sulfur atom, and three carbon atoms. Pyrimidines are a class of organic compounds that are widely used in medicinal chemistry and drug design. 4-Chloro-2-cyclopropyl-6-thiophen-3-ylmethyl-2H-pyrimidine-4-one is a novel bioactive compound that has been studied for its potential applications in medicinal chemistry and drug design.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, have been synthesized through various methods, showcasing their importance as intermediates for small molecule anticancer drugs. A high yield synthetic method was established, demonstrating the compound's potential in medicinal chemistry applications, including anticancer research (Zhang, Zhou, Gu, & Xu, 2019) Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
Antifungal Activity
Novel pyrimidine derivatives with specific moieties have been synthesized and evaluated for their antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. This research highlights the potential of pyrimidine derivatives in developing antifungal agents (Wang, Gao, Zhang, Liu, & Jiang, 2018) Synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties and evaluation of their antifungal activity.
Nonlinear Optical (NLO) Properties
The structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives have been explored, indicating their promising applications in the fields of medicine and nonlinear optics. This includes potential uses in optoelectronic devices and as pharmacophores in drug design (Hussain et al., 2020) Structural parameters, electronic, linear and nonlinear optical exploration of thiopyrimidine derivatives: A comparison between DFT/TDDFT and experimental study.
Charge Transfer Materials
The charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives have been modeled, highlighting their application in electronic materials. These derivatives could potentially serve as efficient materials for intra-molecular charge transfer, which is crucial for the development of electronic devices (Irfan, 2014) Modeling of efficient charge transfer materials of 4,6-di(thiophen-2-yl)pyrimidine derivatives: Quantum chemical investigations.
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-11-6-10(5-8-3-4-16-7-8)14-12(15-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVHICFPRWLGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CC3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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